molecular formula C21H17N B13791474 1a,9b-Dihydro-1-(phenylmethyl)-1H-phenanthro(9,10-b)azirine CAS No. 64188-64-3

1a,9b-Dihydro-1-(phenylmethyl)-1H-phenanthro(9,10-b)azirine

Cat. No.: B13791474
CAS No.: 64188-64-3
M. Wt: 283.4 g/mol
InChI Key: LZJAUXDGBHATJG-UHFFFAOYSA-N
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Description

N-Benzylphenanthrene-9,10-imine is a chemical compound known for its unique structure and properties It belongs to the class of imines, which are nitrogen analogues of aldehydes and ketones

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylphenanthrene-9,10-imine can be synthesized through the condensation reaction of phenanthrene-9,10-dione with benzylamine. The reaction typically involves the addition of benzylamine to phenanthrene-9,10-dione, followed by the elimination of water to form the imine. Acid catalysts are often used to accelerate the reaction.

Industrial Production Methods: While specific industrial production methods for N-Benzylphenanthrene-9,10-imine are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Benzylphenanthrene-9,10-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the imine under mild conditions.

Major Products:

    Oxidation: Phenanthrene-9,10-oxide derivatives.

    Reduction: Benzylphenanthrene-9,10-amine.

    Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

N-Benzylphenanthrene-9,10-imine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its mutagenic properties and interactions with biological systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzylphenanthrene-9,10-imine involves its interaction with nucleophiles and electrophiles. The imine nitrogen can participate in nucleophilic addition reactions, while the phenanthrene ring can undergo electrophilic aromatic substitution. These interactions are crucial for its reactivity and biological activity.

Comparison with Similar Compounds

  • Phenanthrene-9,10-oxide
  • 9-Hydroxyphenanthrene
  • Phenanthrene-9,10-dione

Comparison: N-Benzylphenanthrene-9,10-imine is unique due to its imine functionality, which imparts distinct reactivity compared to its analogues. While phenanthrene-9,10-oxide and 9-hydroxyphenanthrene are primarily studied for their mutagenic properties, N-Benzylphenanthrene-9,10-imine offers additional versatility in synthetic applications and biological interactions.

Properties

CAS No.

64188-64-3

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

1-benzyl-1a,9b-dihydrophenanthro[9,10-b]azirine

InChI

InChI=1S/C21H17N/c1-2-8-15(9-3-1)14-22-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21(20)22/h1-13,20-21H,14H2

InChI Key

LZJAUXDGBHATJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3C2C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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